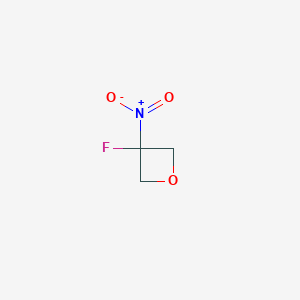

![molecular formula C13H11NO3 B1315369 (4'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 62037-99-4](/img/structure/B1315369.png)

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

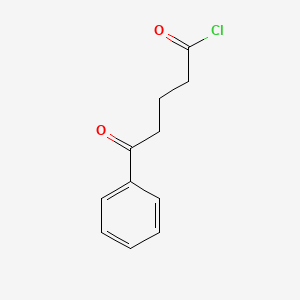

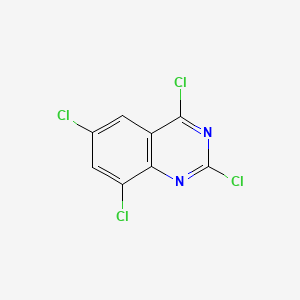

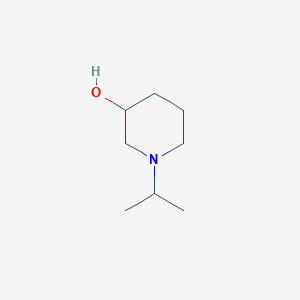

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C₁₃H₁₁NO₃ . It has a molecular weight of 229.24 . The compound is typically used for proteomics research .

Molecular Structure Analysis

The molecular structure of “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a nitro group at the 4’ position and a methanol group at the 4 position . The InChI code for this compound is 1S/C13H11NO3/c15-9-10-2-1-3-12 (8-10)11-4-6-13 (7-5-11)14 (16)17/h1-8,15H,9H2 .

Chemical Reactions Analysis

Biphenyl compounds, such as “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol”, are known to undergo various chemical reactions. These include electrophilic substitution reactions, which are similar to those undergone by benzene .

Physical And Chemical Properties Analysis

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a solid at room temperature with a melting point of 165 °C . The compound is an irritant .

Aplicaciones Científicas De Investigación

Photochemical Reactions : (4'-Nitro[1,1'-biphenyl]-4-yl)methanol can undergo photolysis, leading to the formation of various products like phenyl naphthoquinone monoxime and binaphthol through isomerization and oxidative coupling processes (Patel & Boyer, 1980).

Solvatochromism Studies : Nitro-substituted phenolates, which can be derived from compounds like (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, show solvatochromic properties. These properties are utilized in studying solvatochromic switches and investigating solvent mixtures (Nandi et al., 2012).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : The reduction of nitro-substituted phenyl methanone derivatives, similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, is used for synthesizing complex ring systems like pyrrolo[1,2-b]cinnolin-10-one (Kimbaris & Varvounis, 2000).

Kinetic Studies of Piperidinodebromination : Piperidinodebromination rates of substituted nitrobiphenyls, related to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, are studied for understanding the substituent effects in the biphenyl series (Guanti et al., 1977).

Polarographic Studies : The polarographic reduction of nitrodiphenylamines, structurally similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, is explored in methanol-water mixtures. This research provides insights into electrochemical reduction processes (Varkey et al., 1978).

Electrolysis and Alkylation/Heterocyclization : Electrolysis in a divided cell using nitroalkanes or methanol can lead to the formation of functionalized alkylquinolines from compounds similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol (Arcadi et al., 2007).

Reactions with Alkali Metal Halides and Lithium Hydroxide : The reaction of nitrophenyl oxazolidinyl methyl methanesulfonate with lithium hydroxide, similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, leads to the formation of aziridinyl methanol and ring opening of oxazolidine (Madesclaire et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

[4-(4-nitrophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQVWINYYIMOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477762 |

Source

|

| Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

CAS RN |

62037-99-4 |

Source

|

| Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

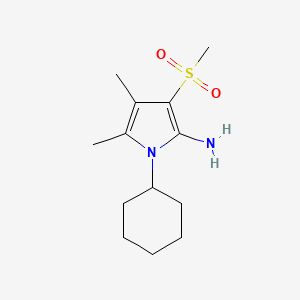

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)